molecular formula C14H11N5O2 B5408396 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE

6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE

Cat. No.: B5408396
M. Wt: 281.27 g/mol
InChI Key: UMFNKVICJQZYQM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines

Properties

IUPAC Name

6-methyl-3-[(E)-2-phenylethenyl]-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c1-19-13(20)11-12(16-14(19)21)18-17-10(15-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFNKVICJQZYQM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=C(NC1=O)N=NC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of a base such as sodium methoxide in methanol. The reaction is typically carried out under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and acylating agents.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE include other pyrimido[5,4-e][1,2,4]triazines such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.